molecular formula C24H34N4O3 B564418 (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide CAS No. 1356922-07-0

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide

Cat. No.: B564418
CAS No.: 1356922-07-0
M. Wt: 426.561
InChI Key: GSNVZVQZHGDMFF-CMOCDZPBSA-N
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Description

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide typically involves multiple steps, starting from readily available precursors. One common approach is the use of amino acids and phenyl-containing compounds as starting materials. The synthesis may involve protection and deprotection steps, as well as the use of coupling reagents to form the desired amide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its unique structure and reactivity can be exploited to design molecules with improved efficacy and selectivity.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for use in various manufacturing processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,5S)-2-Amino-3-hydroxy-5-(tert-butyloxycarbonylamino)-1,6-diphenylhexane
  • (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane succinate

Uniqueness

Compared to similar compounds, (2S,3S,5S)-2-Amino-3-hydroxy-1,6-diphenylhexane-5-N-carbamoyl-L-valine Amide stands out due to its specific stereochemistry and functional groups

Properties

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(carbamoylamino)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-16(2)22(28-24(26)31)23(30)27-19(13-17-9-5-3-6-10-17)15-21(29)20(25)14-18-11-7-4-8-12-18/h3-12,16,19-22,29H,13-15,25H2,1-2H3,(H,27,30)(H3,26,28,31)/t19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVZVQZHGDMFF-CMOCDZPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652433
Record name N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356922-07-0
Record name N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-N~2~-carbamoyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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